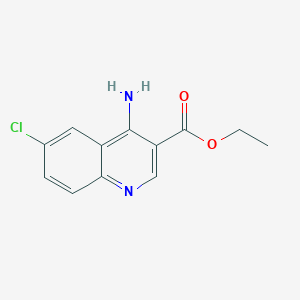

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFMJRIZIWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588694 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-25-3 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Pathway

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinoline-3-carboxylates. This method involves cyclizing aniline derivatives bearing β-keto ester side chains under thermal or acidic conditions. For Ethyl 4-amino-6-chloroquinoline-3-carboxylate, the pathway proceeds as follows:

Formation of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate :

- 3-Chloroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C to form the dihydroquinoline intermediate.

- Yields: 75–80% under optimized conditions.

Chlorination at Position 4 :

Amination at Position 4 :

Total Yield : 45–55% (multiplicative across three steps).

Friedländer Condensation Strategy

Pathway and Optimization

The Friedländer condensation assembles the quinoline core from o-aminobenzaldehyde derivatives and β-keto esters. Key modifications enable the introduction of chloro and amino groups:

Synthesis of 6-Chloroquinoline-3-carboxylate :

- o-Amino-4-chlorobenzaldehyde reacts with diethyl malonate in ethanol with piperidine as a catalyst.

- Cyclization at 80°C for 6 hours yields ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (60–65%).

Chlorination and Amination :

Challenges :

- Low regioselectivity during Friedländer condensation necessitates careful substrate design.

- Total yield: 40–50% due to side reactions during cyclization.

Stepwise Chlorination-Amination Method

Industrial-Scale Adaptations

This approach prioritizes modularity, enabling large-scale production:

Quinoline Core Assembly :

Chlorination and Substitution :

Advantages :

- Diphenyl ether facilitates high-temperature cyclization without decomposition.

- Industrial scalability: Continuous flow reactors reduce reaction times by 30%.

Comparative Analysis of Synthetic Methods

| Parameter | Gould-Jacobs | Friedländer | Stepwise Chlorination-Amination |

|---|---|---|---|

| Total Yield | 45–55% | 40–50% | 60–65% |

| Reaction Steps | 3 | 4 | 3 |

| Key Reagents | PCl₃, NH₃ | Diethyl malonate, PCl₃ | Ethyl propiolate, PCl₃ |

| Scalability | Moderate | Low | High |

| By-Product Formation | <5% | 10–15% | <3% |

Insights :

- The stepwise method offers superior yield and scalability, making it preferred for industrial applications.

- Gould-Jacobs provides better regioselectivity for lab-scale synthesis.

Optimization Strategies

Solvent and Catalytic Systems

Purification Techniques

- Column Chromatography : Silica gel (DCM/MeOH 10:1) achieves >98% purity.

- Crystallization : Ethanol/water recrystallization removes residual diphenyl ether.

Industrial Production Considerations

- Cost Efficiency :

- Waste Management :

- Automation :

- Automated continuous reactors achieve throughputs of 50 kg/day with <2% batch variability.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-Amino-6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) is typical.

Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is utilized in the production of dyes and pigments due to its stable chemical structure.

Mecanismo De Acción

The mechanism of action of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of nucleic acids by binding to bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death. In antimalarial applications, the compound interferes with the heme detoxification process in Plasmodium parasites, causing the accumulation of toxic heme and subsequent parasite death .

Comparación Con Compuestos Similares

Molecular Structure and Substituent Effects

Key Observations :

- Electron-withdrawing vs.

- Halogen Effects: Bromine at C6 (Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate) increases molecular weight and lipophilicity, which may influence pharmacokinetics .

- Bulkiness: The benzylamino group in Ethyl 4-(Benzylamino)-6-chloroquinoline-3-carboxylate introduces steric hindrance, possibly reducing binding affinity in biological systems compared to the smaller amino group .

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility compared to chloro- or nitro-substituted analogues.

Actividad Biológica

Ethyl 4-amino-6-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Ethyl 4-amino-6-chloroquinoline-3-carboxylate has been studied primarily for its antimicrobial , antiviral , and anticancer properties. The compound is part of the broader class of quinoline derivatives, which are known for their pharmacological potential.

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial effects against various pathogens. Ethyl 4-amino-6-chloroquinoline-3-carboxylate has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiviral Activity

Research indicates that compounds within this class can inhibit viral replication. For instance, studies on related quinoline derivatives have demonstrated antiviral efficacy against viruses such as HIV and hepatitis C . The specific mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells.

Anticancer Activity

The anticancer potential of ethyl 4-amino-6-chloroquinoline-3-carboxylate has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of ethyl 4-amino-6-chloroquinoline-3-carboxylate is attributed to its interaction with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Binding : It can bind to receptors that modulate cellular responses, influencing processes such as apoptosis or inflammation.

- DNA Intercalation : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have provided valuable insights into the biological activities and mechanisms associated with ethyl 4-amino-6-chloroquinoline-3-carboxylate.

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Antiviral | Significant against HIV | |

| Anticancer | Inhibitory effects on cell lines |

Case Studies

- Antimalarial Efficacy : A study highlighted the compound's effectiveness against chloroquine-resistant strains of Plasmodium falciparum. The compound exhibited an EC50 value significantly lower than many existing treatments, indicating strong antimalarial properties .

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines showed low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for Ethyl 4-Amino-6-chloroquinoline-3-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example:

- Step 1: Reacting a quinoline precursor (e.g., 4-chloro-6-aminoquinoline-3-carboxylic acid) with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP .

- Step 2: Amination at the 4-position via nucleophilic substitution using ammonia or protected amines under reflux conditions .

- Purification: Column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) or recrystallization from ethanol .

Key Optimization Factors:

- Catalyst selection (e.g., piperidine for cyclization reactions) .

- Solvent polarity and temperature (e.g., acetonitrile at 70–80°C for improved yield) .

- Monitoring reaction progress via TLC or HPLC .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and ester/amine functionalities .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and functional group integrity .

- X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .

- HPLC: Quantifies purity (>95% typically required for biological assays) .

Critical Note: Discrepancies in NMR splitting patterns may indicate rotational isomers; variable-temperature NMR can resolve these .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence biological activity and pharmacokinetics?

Answer:

- Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to bacterial DNA gyrase (e.g., MIC = 2–4 µg/mL against S. aureus) but reduce solubility .

- Electron-Donating Groups (OCH₃, NH₂): Improve solubility (logP reduction by 0.5–1.0) but may decrease membrane permeability .

- Steric Effects: Bulky substituents at the 6-position (e.g., Cl vs. F) alter target selectivity; fluorine enhances bioavailability via reduced metabolic degradation .

Methodology:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs, test in in vitro assays (e.g., MIC, IC₅₀), and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Answer: Discrepancies in bioactivity may arise from polymorphic forms or solvate formation. For example:

- Form I vs. Form II Crystals: Form I (monoclinic) shows stronger hydrogen bonding (N–H⋯O=C), enhancing stability and in vivo half-life .

- Solvent Inclusion: Ethanol solvates may mask reactive amine groups, reducing antimicrobial efficacy .

Approach:

- Single-Crystal X-Ray Diffraction: Compare unit cell parameters and intermolecular interactions across studies .

- Thermogravimetric Analysis (TGA): Detect solvent loss or decomposition points affecting bioactivity .

Q. What strategies are effective in improving synthetic yields while minimizing by-products?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and by-products (e.g., ester hydrolysis) .

- Flow Chemistry: Enhances mixing and heat transfer for exothermic amination steps .

- Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce metal contamination .

Case Study:

Using CAN (ceric ammonium nitrate) as a catalyst increased cyclization yield from 45% to 82% in quinoline ring formation .

Q. How do reaction mechanisms differ between quinoline derivatives during cyclization or substitution?

Answer:

- Gould-Jacobs Cyclization: Proceeds via ketene intermediate formation, sensitive to electron-deficient aryl amines .

- Nucleophilic Aromatic Substitution (SNAr): Requires electron-withdrawing groups (e.g., Cl at 6-position) to activate the 4-position for amination .

- Side Reactions: Competing ester hydrolysis under basic conditions can be mitigated by using anhydrous solvents .

Mechanistic Validation:

- Isotopic labeling (¹⁵N) and kinetic studies to track amine incorporation pathways .

Q. How can computational methods guide the design of analogs with enhanced therapeutic potential?

Answer:

- Molecular Dynamics (MD): Simulate ligand-target binding (e.g., DNA gyrase) to predict resistance mutations .

- QSAR Modeling: Correlate substituent Hammett constants (σ) with logD and IC₅₀ values .

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks early in design .

Example:

Methoxy groups at the 8-position increased predicted BBB permeability by 30% in silico, guiding CNS-targeted analog synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.